molecular formula C11H19I B14506174 1-Butyl-4-iodobicyclo[2.2.1]heptane CAS No. 62947-58-4

1-Butyl-4-iodobicyclo[2.2.1]heptane

Cat. No.: B14506174
CAS No.: 62947-58-4
M. Wt: 278.17 g/mol
InChI Key: XVQFWACEAHUMDF-UHFFFAOYSA-N
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Description

1-Butyl-4-iodobicyclo[2.2.1]heptane is an organic compound belonging to the bicyclo[2.2.1]heptane family. This compound features a unique structure with a butyl group and an iodine atom attached to a bicyclo[2.2.1]heptane core. The bicyclo[2.2.1]heptane framework is known for its rigidity and stability, making it an interesting subject for various chemical studies and applications .

Preparation Methods

The synthesis of 1-butyl-4-iodobicyclo[2.2.1]heptane can be achieved through several routes. One common method involves the iodination of 1-butylbicyclo[2.2.1]heptane using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring the preservation of the bicyclo[2.2.1]heptane structure .

The use of organocatalysts and enantioselective reactions can enhance the yield and purity of the desired product .

Chemical Reactions Analysis

1-Butyl-4-iodobicyclo[2.2.1]heptane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution with sodium azide yields 1-butyl-4-azidobicyclo[2.2.1]heptane, while oxidation with peracids can produce 1-butyl-4-iodobicyclo[2.2.1]heptanone .

Scientific Research Applications

1-Butyl-4-iodobicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-butyl-4-iodobicyclo[2.2.1]heptane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. The rigidity of the bicyclo[2.2.1]heptane core influences the reaction pathways and outcomes .

Comparison with Similar Compounds

1-Butyl-4-iodobicyclo[2.2.1]heptane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various chemical transformations and applications .

Properties

CAS No.

62947-58-4

Molecular Formula

C11H19I

Molecular Weight

278.17 g/mol

IUPAC Name

1-butyl-4-iodobicyclo[2.2.1]heptane

InChI

InChI=1S/C11H19I/c1-2-3-4-10-5-7-11(12,9-10)8-6-10/h2-9H2,1H3

InChI Key

XVQFWACEAHUMDF-UHFFFAOYSA-N

Canonical SMILES

CCCCC12CCC(C1)(CC2)I

Origin of Product

United States

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